molecular formula C9H6O4 B1218279 4-Carboxyphenylglyoxal CAS No. 20099-54-1

4-Carboxyphenylglyoxal

Cat. No. B1218279
CAS RN: 20099-54-1
M. Wt: 178.14 g/mol
InChI Key: NTJTXGBCDNPQIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

There’s a paper that discusses the interaction of 4-carboxyphenylglyoxal with N-hydroxyurea, different N-alkoxy-N’arylureas and N-propyloxy-N’-methylurea in acetic acid medium .


Chemical Reactions Analysis

The same paper mentioned above also discusses the chemical reactions of 4-carboxyphenylglyoxal .

Scientific Research Applications

Biochemical Reactions and Disease Associations

4-Carboxyphenylglyoxal, a derivative of methylglyoxal (MG), plays a significant role in various biochemical reactions. MG is a reactive alpha-oxoaldehyde formed endogenously in numerous enzymatic and nonenzymatic reactions. It modifies arginine and lysine residues in proteins to form advanced glycation end-products (AGEs), which are associated with complications of diabetes and some neurodegenerative diseases. MG is also present in foodstuffs and beverages, formed during processing, cooking, and prolonged storage. Its accumulation can lead to degenerative changes in tissues and has been studied for its anticancer activity. Quantification of MG in biological samples is typically done using HPLC or GC methods, often involving derivatization into more stable compounds (Nemet, Varga-Defterdarović, & Turk, 2006).

Environmental and Agricultural Implications

Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally similar compound to 4-Carboxyphenylglyoxal, have provided insights into the metabolism and translocation of chemicals in plants. These studies have implications for understanding how similar compounds might behave in an environmental and agricultural context (Jaworski, Fang, & Freed, 1955).

Analytical Chemistry and Sensing Applications

4-Carboxyphenyl-grafted screen-printed carbon electrodes (4-CP-SPEs) have been used for trace lead analysis. The methodology involves the electrochemical reduction of the corresponding diazonium salt, demonstrating the utility of 4-Carboxyphenyl derivatives in environmental analysis, particularly for metal detection (Bouden et al., 2013).

Pharmaceutical Research

In pharmaceutical research, specifically in the synthesis of novel therapeutic compounds, derivatives like (+)-2-Methyl-4-carboxyphenylglycine (LY367385) have been explored. These derivatives selectively antagonize metabotropic glutamate mGluR1 receptors, suggesting potential applications in treating neurological disorders (Clark et al., 1997).

properties

IUPAC Name

4-oxaldehydoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJTXGBCDNPQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173919
Record name 4-Carboxyphenylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboxyphenylglyoxal

CAS RN

20099-54-1
Record name 4-(2-Oxoacetyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20099-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxyphenylglyoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020099541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carboxyphenylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
VG Shtamburg, VV Shtamburg… - Journal of Chemistry …, 2021 - chemistry.dnu.dp.ua
… For this reason, we have chosen to explore the reaction of 4-carboxyphenylglyoxal with the Nhydroxyurea, the different N-alkoxy-N’-arylureas in acetic acid medium and for at least one …
Number of citations: 3 chemistry.dnu.dp.ua
VG Shtamburg, VV Shtamburg… - European Chemical …, 2020 - researchgate.net
… For this reason we have chosen to explore the reaction of 4carboxyphenylglyoxal with different N-alkoxy-N’-arylureas in acetic acid medium and for at least one case to change this …
Number of citations: 8 www.researchgate.net
DV Chachkov, OV Mikhailov - structure, 2020 - real-j.mtak.hu
Phenols and their derivatives are found in numerous bioactive natural products and serve as well-known precursors for the synthesis of pharmaceuticals and natural product analogs of …
Number of citations: 15 real-j.mtak.hu
VG Shtamburg, VV Shtamburg, AA Anishchenko… - Journal of Molecular …, 2022 - Elsevier
… The interaction of 4-nitrophenylglyoxal and 4-carboxyphenylglyoxal with the N-alkoxy-N’-arylureas and the N-alkoxy-N’-alkylureas in acetic acid at room temperature [5,6]. …
Number of citations: 5 www.sciencedirect.com
VG Shtamburg, AO Anishchenko… - Journal of Chemistry …, 2023 - chemistry.dnu.dp.ua
Aim. To investigate the 4-X-phenylglyoxal (X= F, Cl, Br) interaction with N-alkoxy-N’-arylureas in acetic acid medium at room temperature. Methods. Mass spectrometry, 1 H and 13 C …
Number of citations: 0 chemistry.dnu.dp.ua
PJ Duerksen-Hughes - 1987 - search.proquest.com
4-(Oxyacetyl) phenoxyacetic acid (OAPA) was synthesized and its reactions with methylguanidine, arginine, N $\alpha $-acetyl-L-arginine and proteins were studied. The evidence …
Number of citations: 2 search.proquest.com
Y Riadi, M M. Kadhim, S Jawad Shoja… - Synthetic …, 2022 - Taylor & Francis
A novel magnetically recoverable copper catalyst was successfully fabricated through the immobilization of Cu(NO 3 ) 2 on the surface of silica-coated magnetic Fe 3 O 4 nanoparticles (…
Number of citations: 4 www.tandfonline.com
VG Shtamburg, VV Shtamburg, AA Anishchenko… - Journal of Molecular …, 2022 - Elsevier
We have found that ninhydrin reacts with N-alkoxy-N’-arylureas and N-alkoxy-N’-alkylureas in acetic acid at room temperature selectively forming the 1-alkoxy-3-aryl-3a,8a-dihydroxy-1,…
Number of citations: 2 www.sciencedirect.com
AEV Tutturen - 2014 - duo.uio.no
… In Paper II we synthesised the molecule 4-carboxyphenylglyoxal; or 4glyoxalbenzoic acid (GBA), in which the carboxyl group allowed coupling to the amine group of the biotinylated …
Number of citations: 0 www.duo.uio.no
AAM Al Sarraf, RO Saleh, MZ Mahmoud… - Polycyclic Aromatic …, 2023 - Taylor & Francis
A well-dispersed magnetically separable copper nanocatalyst via the immobilization of copper (II) complex on the surface of silica-coated magnetic nanoparticles functionalized with di(…
Number of citations: 4 www.tandfonline.com

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